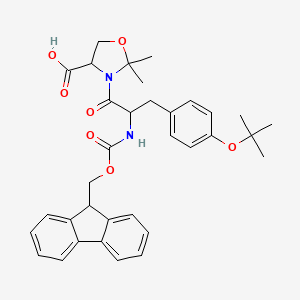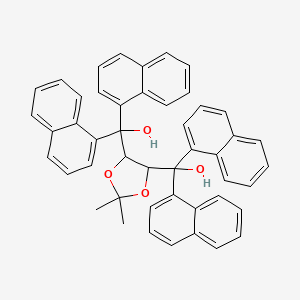
(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is a synthetic compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound is notable for its stability and utility in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves multiple steps:
Protection of Tyrosine: The hydroxyl group of tyrosine is protected using a tert-butyl (tBu) group.
Fmoc Protection: The amino group of tyrosine is protected with an Fmoc group.
Formation of Oxazolidine Ring: The protected tyrosine undergoes cyclization to form the oxazolidine ring.
Industrial Production Methods
Industrial production methods for this compound often involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of high-purity compounds. The use of solid-phase synthesis techniques is common, where the compound is anchored to a resin and sequentially built up through a series of chemical reactions.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc and tBu groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for tBu group removal.
Coupling Reactions: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides, which can be further modified or used in various applications.
Aplicaciones Científicas De Investigación
(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mecanismo De Acción
The compound acts as a protected amino acid derivative, facilitating the stepwise synthesis of peptides. The Fmoc and tBu groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions during peptide synthesis. The oxazolidine ring provides additional stability to the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar in structure but lacks the oxazolidine ring.
Boc-Tyr(tBu)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Fmoc-Tyr-OH: Lacks the tBu protecting group.
Uniqueness
(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is unique due to the presence of the oxazolidine ring, which provides additional stability and protection during peptide synthesis. This makes it particularly useful in complex peptide synthesis where stability is crucial.
Propiedades
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYPUYQFPFOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387276.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)



![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)

![bis[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] oct-4-enedioate;dichloride](/img/structure/B13387322.png)
![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13387325.png)
![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)



